methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
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Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-19(2)13-8-10-14(11-9-13)20-12-17(18(21)24-3)25(22,23)16-7-5-4-6-15(16)20/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTFLSIYDQUZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the thiazole class, which has been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .
Mode of Action
Based on the known activities of thiazole derivatives, it can be hypothesized that the compound may interact with various cellular targets leading to a range of biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, but the specific pathways affected by this compound need further investigation.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects.
Biological Activity
Methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazine class and features a unique structure characterized by a benzothiazine ring fused with a dimethylaminophenyl group. The presence of the dimethylamino group and the carboxylate moiety contributes to its biological properties and solubility.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H17N2O4S |
| Molecular Weight | 357.40 g/mol |
| CAS Number | 1291852-57-7 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.
- Cellular Signaling Modulation : Interaction with cellular receptors can modulate signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Line Studies : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- In Vivo Studies : Animal models treated with the compound showed reduced markers of inflammation, such as TNF-alpha and IL-6 levels.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) ranging from 8 to 32 µg/mL.
Case Studies
Several case studies have documented the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Researchers found that treatment with the compound resulted in significant apoptosis in MCF-7 cells through caspase activation.
- The study concluded that the compound could be a lead candidate for further development as an anticancer agent.
-
Anti-inflammatory Research :
- In a controlled study involving rats with induced inflammation, administration of the compound significantly reduced paw edema compared to control groups.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
-
Antimicrobial Evaluation :
- A comprehensive study assessed the antimicrobial effects on clinical isolates of bacteria. The results indicated that the compound displayed potent activity against multi-drug resistant strains.
Preparation Methods
Cyclocondensation of 2-Aminobenzenethiols with β-Keto Esters
The most widely reported method involves cyclocondensation between 2-aminobenzenethiol and methyl 3-oxobutanoate (methyl acetoacetate) using ceric ammonium nitrate (CAN) as a catalyst.
Procedure :
- Dissolve 2-aminobenzenethiol (10 mmol) and methyl acetoacetate (12 mmol) in ethanol (20 mL).
- Add CAN (0.5 mmol) and stir at room temperature for 40 minutes.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Mechanism :
CAN oxidizes 2-aminobenzenethiol to a disulfide intermediate, which undergoes nucleophilic attack by the enolic form of the β-keto ester. Cyclization yields the 4H-1,4-benzothiazine carboxylate.
Microwave-Assisted Ring Formation
Microwave irradiation significantly reduces reaction time while improving yield.
Procedure :
- Mix 2-aminobenzenethiol (10 mmol), methyl acetoacetate (12 mmol), and basic alumina (5 g).
- Irradiate at 300 W for 5–8 minutes.
- Filter and recrystallize from isopropanol.
Advantages :
- Reaction time reduced from hours to minutes.
- Elimination of solvent reduces environmental impact.
Introduction of the 4-(Dimethylamino)phenyl Group
The 4-position substituent is introduced via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling.
Method A: Ullmann Coupling
- React 4-iodo-1,4-benzothiazine intermediate (1 mmol) with dimethylamine (3 mmol) in the presence of CuI (0.1 mmol) and K₂CO₃ (2 mmol) in DMF at 110°C for 12 hours.
- Isolate the product via aqueous workup.
Method B: Buchwald-Hartwig Amination
- Combine 4-bromo-1,4-benzothiazine (1 mmol), Pd₂(dba)₃ (0.05 mmol), XantPhos (0.1 mmol), and dimethylamine (3 mmol) in toluene.
- Heat at 100°C for 8 hours under argon.
Yield Comparison :
| Method | Catalyst | Yield (%) |
|---|---|---|
| Ullmann | CuI | 72 |
| Buchwald | Pd₂(dba)₃ | 85 |
Oxidation to 1,1-Dioxide
The thiazine ring is oxidized using meta-chloroperbenzoic acid (m-CPBA).
Procedure :
- Dissolve the 1,4-benzothiazine precursor (1 mmol) in dichloromethane (10 mL).
- Add m-CPBA (2.2 mmol) and stir at 0°C for 2 hours.
- Warm to room temperature, quench with NaHSO₃, and extract with DCM.
Esterification of the Carboxylic Acid (If Required)
For intermediates lacking the methyl ester:
- Reflux the carboxylic acid (1 mmol) with methanol (10 mL) and H₂SO₄ (0.1 mL) for 6 hours.
- Neutralize with NaHCO₃ and extract with ethyl acetate.
Optimization and Scale-Up Challenges
Regioselectivity in Cyclocondensation
The use of CAN ensures regioselective formation of the 2-carboxylate derivative by stabilizing the enolic intermediate. Competing pathways (e.g., 3-carboxylate formation) are suppressed at room temperature.
Oxidation Efficiency
m-CPBA provides superior selectivity over H₂O₂ or KMnO₄, which may overoxidize the dimethylamino group.
Purification Techniques
- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves regioisomers.
- Recrystallization : Isopropanol/HCl yields high-purity hydrochloride salts.
Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.98 (s, 6H, N(CH₃)₂), 3.85 (s, 3H, COOCH₃), 6.82–7.45 (m, 8H, aromatic). |
| IR | 1725 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (S=O). |
| MS | m/z 401 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| CAN-catalyzed cyclization | RT, 40 min | 88–91 | 98 |
| Microwave irradiation | 300 W, 8 min | 94 | 99 |
| Ullmann coupling | 110°C, 12 h | 72 | 95 |
Industrial-Scale Considerations
Q & A
Q. Advanced
- COX-1/COX-2 inhibition assays : Measure IC₅₀ values using enzyme immunoassays (EIAs) to assess selectivity, as seen in related benzothiazines with anti-inflammatory properties .
- Cytokine profiling : Quantify TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages to evaluate immunomodulatory effects.
- Calpain I inhibition : Fluorometric assays using substrates like Suc-LLVY-AMC determine protease inhibition, a mechanism reported for structurally similar compounds .
What HPLC methods are recommended for purity assessment and impurity profiling of benzothiazine derivatives?
Basic
A validated HPLC protocol includes:
- Mobile phase : Methanol, water, 0.2 M monobasic sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v), adjusted to pH 5.5 with phosphoric acid .
- Column : C18 reversed-phase column (250 × 4.6 mm, 5 µm).
- Detection : UV at 260–350 nm for detecting impurities like meloxicam-related compounds (e.g., 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester) .
- System suitability : Ensure resolution ≥2.0 between peaks and tailing factor ≤1.5 .
How can researchers resolve discrepancies in biological activity data between structurally similar benzothiazine derivatives?
Q. Advanced
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-donating vs. withdrawing groups) on bioactivity using multivariate regression analysis.
- Crystallographic validation : Confirm molecular conformations and hydrogen-bonding patterns via X-ray diffraction to identify structural outliers .
- Replicate assays : Control variables like solvent purity (e.g., anhydrous acetonitrile) and incubation times to minimize experimental variability .
What strategies improve the yield and scalability of microwave-assisted synthesis for benzothiazine-carbohydrazide hybrids?
Q. Advanced
- Microwave parameters : Optimize power (100–300 W) and irradiation time (5–15 minutes) to accelerate condensation between benzohydrazides and ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate .
- Catalyst screening : Test bases like triethylamine or DBU to enhance nucleophilicity.
- Scalability : Use continuous-flow microwave reactors to maintain reaction homogeneity and reduce side products .
Table 1: Key Physicochemical Properties and Analytical Parameters
| Property/Method | Value/Conditions | Reference |
|---|---|---|
| Melting Point | 147°C (crystalline form) | |
| HPLC Mobile Phase pH | 5.5 ± 0.02 | |
| π-π Stacking Distance | 3.619 Å | |
| Typical Yield | 77.8% (alkylation reaction) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
